molecular formula C16H16N4O3 B15161370 N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine CAS No. 676227-97-7

N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine

Cat. No.: B15161370
CAS No.: 676227-97-7
M. Wt: 312.32 g/mol
InChI Key: REMFNXAUDSCOJB-UHFFFAOYSA-N
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Description

N¹,N¹-Dimethyl-N⁴-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is a bifunctional small molecule featuring a benzene-1,4-diamine core substituted with dimethylamine at the N¹ position and a 7-nitro-1,4-benzoxazine moiety at the N⁴ position. This compound is hypothesized to target pathological pathways in neurodegenerative diseases, particularly Alzheimer’s disease (AD), by interacting with metal-amyloid-β (Aβ) species. Its design integrates structural elements for metal chelation and Aβ interaction, critical for modulating metal-induced Aβ aggregation and neurotoxicity .

Properties

CAS No.

676227-97-7

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine

InChI

InChI=1S/C16H16N4O3/c1-19(2)12-5-3-11(4-6-12)17-16-10-23-15-9-13(20(21)22)7-8-14(15)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

REMFNXAUDSCOJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the nitration of a benzoxazine derivative, followed by a series of substitution reactions to introduce the dimethylamino groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure and nitro group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making the compound useful in biological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Modifications

Benzene-1,4-diamine Derivatives with Pyridine-Based Substituents
  • N¹,N¹-Dimethyl-N⁴-(pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b) :
    • Structure : Substituted with a pyridin-2-ylmethyl group at N⁴.
    • Function : Demonstrated superior stability in aqueous solutions compared to its predecessor L1 (N¹,N¹-dimethyl-N⁴-(pyridin-2-ylmethylene)benzene-1,4-diamine), which suffered from hydrolytic instability due to the imine (C=N) bond. L2-b effectively modulates metal-Aβ aggregation, reduces reactive oxygen species (ROS), and disassembles Aβ aggregates in human AD brain tissue .
    • Key Difference : Replacement of the nitrobenzoxazine group with pyridylmethyl enhances BBB permeability (clogP = 2.1, PSA = 45 Ų) while retaining bifunctionality .
Derivatives with Benzoxazole/Benzoxazine Moieties
  • The benzoxazine ring’s rigidity may improve selectivity for Aβ aggregates but could reduce BBB penetration due to increased polarity (PSA ≈ 85 Ų estimated) .
Trifluoromethyl-Substituted Analogs
  • N¹,N¹-Dimethyl-N⁴-(4-(trifluoromethyl)phenethyl)benzene-1,4-diamine :
    • The trifluoromethyl group increases lipophilicity (clogP = 3.8), aiding membrane permeability. However, this compound lacks the nitrobenzoxazine moiety, limiting its Aβ-targeting specificity compared to the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Analogs
Compound Molecular Weight clogP PSA (Ų) Key Biological Activity Stability in Water
Target Compound ~330 (est.) ~2.5 ~85 Modulates metal-Aβ aggregation Moderate
L2-b 271.3 2.1 45 Reduces Aβ neurotoxicity, ROS inhibition High
L1 (Pyridin-2-ylmethylene analog) 269.3 2.8 50 Similar to L2-b but low stability Low
Trifluoromethylphenethyl analog 358.3 3.8 60 Non-specific membrane interaction High
Key Findings :
  • Stability : The nitrobenzoxazine group in the target compound may confer moderate hydrolytic stability compared to L2-b’s pyridylmethyl group, which lacks reactive bonds like C=N.
  • BBB Permeability : L2-b’s lower PSA (45 Ų vs. ~85 Ų in the target compound) aligns with Lipinski’s rules for CNS drugs, suggesting better brain uptake .
  • Aβ Specificity : The nitrobenzoxazine moiety may enhance Aβ binding through π-π stacking or hydrogen bonding, unlike simpler substituents in L2-b or trifluoromethyl analogs .

Mechanistic Insights

  • Metal Chelation : Pyridine-based analogs (e.g., L2-b) chelate Cu²⁺/Zn²⁺ via the pyridyl nitrogen, disrupting metal-Aβ interactions. The nitro group in the target compound may coordinate metals but with lower affinity due to steric hindrance from the benzoxazine ring .
  • Aβ Interaction : Stilbene-derived analogs (e.g., S1 in ) bind Aβ via hydrophobic interactions, whereas the nitrobenzoxazine group’s planar structure may mimic stilbene’s binding mode .

Biological Activity

N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine, also known as 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 85160-83-4
Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
IUPAC Name 2,2-Dimethyl-7-nitro-4H-1,4-benzoxazin-3-one
PubChem CID 12793543

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzoxazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by triggering specific signaling pathways. The presence of the nitro group is believed to enhance its reactivity and biological efficacy against tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The compound may interact with DNA, leading to mutagenic effects. Similar compounds have shown the ability to alkylate DNA bases, which can result in mutations and ultimately cell death .
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cellular proliferation and survival pathways .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of related benzoxazine compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The study concluded that these compounds could be developed into effective antibacterial agents for clinical use .

Study 2: Cytotoxicity in Cancer Cells

In a separate investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment. This suggests a potential role in cancer therapy .

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